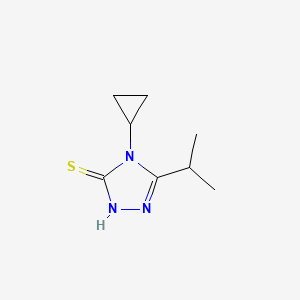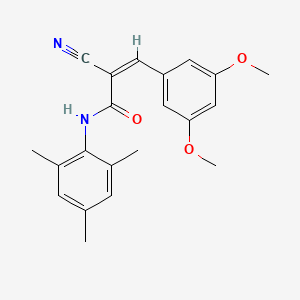
(Z)-2-cyano-3-(3,5-dimethoxyphenyl)-N-(2,4,6-trimethylphenyl)prop-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Z)-2-cyano-3-(3,5-dimethoxyphenyl)-N-(2,4,6-trimethylphenyl)prop-2-enamide, commonly known as DMCM, is a chemical compound that belongs to the family of benzodiazepines. It is a potent antagonist of the GABA-A receptor, which is the primary inhibitory neurotransmitter receptor in the central nervous system. DMCM has been extensively studied for its potential use in scientific research applications due to its ability to modulate the GABA-A receptor.
Applications De Recherche Scientifique
Chemical Synthesis and Structural Analysis
One avenue of research involves the synthesis and structural analysis of related compounds, offering insights into the chemistry and potential applications of similar enaminone derivatives. For instance, studies on the synthesis of enaminone derivatives bearing biologically active moieties have highlighted their potential in inducing cytoprotective enzymes, suggesting a broader application in medicinal chemistry (Alsaid et al., 2015). Additionally, the preparation and characterization of compounds through various chemical reactions, including O,N and N,N double rearrangement processes, have been detailed, shedding light on the synthetic pathways and structural aspects of similar cyano-containing compounds (Yokoyama, Hatanaka, & Sakamoto, 1985).
Polymeric Materials Development
Research has also explored the development of polymeric materials incorporating cyano groups, reflecting the compound's relevance in material science. For example, the synthesis of soluble and curable poly(phthalazinone ether amide)s with terminal cyano groups has been reported, demonstrating the compound's utility in creating heat-resistant polymeric materials (Yu et al., 2009). This research underscores the potential for using related cyano-containing compounds in high-performance materials.
Anticancer Activity
A significant area of application for enaminone derivatives and related compounds is in anticancer research. Studies have investigated the anticancer activity of novel dihydropyrimidinone derivatives, illustrating the therapeutic potential of such compounds (Bhat et al., 2022). These findings contribute to the ongoing search for new cancer treatments and highlight the compound's relevance in medicinal chemistry.
Targeting Viral Infections
Furthermore, compounds similar to "(Z)-2-cyano-3-(3,5-dimethoxyphenyl)-N-(2,4,6-trimethylphenyl)prop-2-enamide" have been studied for their antiviral properties. Research has identified certain enamide derivatives as potent inhibitors of Zika virus replication, demonstrating the compound's potential in developing antiviral treatments (Riva et al., 2021).
Propriétés
IUPAC Name |
(Z)-2-cyano-3-(3,5-dimethoxyphenyl)-N-(2,4,6-trimethylphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O3/c1-13-6-14(2)20(15(3)7-13)23-21(24)17(12-22)8-16-9-18(25-4)11-19(10-16)26-5/h6-11H,1-5H3,(H,23,24)/b17-8- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDXYYNOJBUBOJY-IUXPMGMMSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)C(=CC2=CC(=CC(=C2)OC)OC)C#N)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)/C(=C\C2=CC(=CC(=C2)OC)OC)/C#N)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

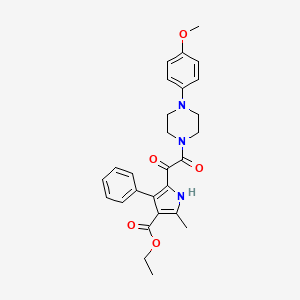

![N-{[3,5-dichloro-2-(difluoromethoxy)phenyl]methyl}but-2-ynamide](/img/structure/B2391120.png)


![2-Chloro-1-[3-(3,5-dimethylpyrazol-1-yl)azetidin-1-yl]propan-1-one](/img/structure/B2391125.png)
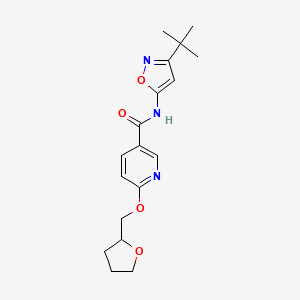
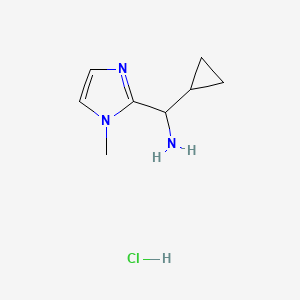
![3,4,5-trimethoxy-N-[5-(4-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2391128.png)


![8-methoxy-2,2'-dioxo-2H,2'H-[3,4'-bichromen]-7'-yl diethylcarbamate](/img/structure/B2391134.png)
![methyl 4-[(3,4,6,7,8,9,10,12,13,13a-decahydro-2H-6,13-methanodipyrido[1,2-a:3',2'-e]azocin-1(6aH)-ylcarbonyl)amino]benzoate](/img/structure/B2391136.png)
